Dual Reactivity: NO and Peroxynitrite Detection
3,4-Diaminophenylboronic acid pinacol ester (DAPBAP) enables simultaneous detection of two intracellular reactive species—nitric oxide (NO) and peroxynitrite (ONOO⁻)—via distinct SERS spectral signatures. This dual-readout capability derives from the ortho-diamine group reacting with NO via diazotization to form a benzotriazole derivative, while the boronic acid pinacol ester undergoes deboronation upon reaction with ONOO⁻, generating two spectrally resolvable SERS band shifts [1]. Unsubstituted phenylboronic acid sensors lack the diamine moiety and therefore cannot achieve this simultaneous dual-analyte discrimination.
| Evidence Dimension | Multiplex detection capability (number of analytes simultaneously detected) |
|---|---|
| Target Compound Data | Simultaneous detection of two analytes (NO and ONOO⁻) with distinct SERS spectral signatures |
| Comparator Or Baseline | Monofunctional phenylboronic acid SERS sensors (single analyte detection only) |
| Quantified Difference | 2 analytes vs. 1 analyte; linear detection range 0–1.0 × 10⁻⁴ M with submicromolar sensitivity |
| Conditions | Gold nanoparticle (AuNP)-modified SERS nanosensor in Raw264.7 macrophage cells; ACS Sens. 2019 |
Why This Matters
Procurement for multiplex SERS sensing applications requires the 3,4-diamino substitution pattern; no single phenylboronic acid analog provides this dual-reactivity mechanism.
- [1] Chen HY, Kouadio Fodjo E, Jiang L, et al. Simultaneous Detection of Intracellular Nitric Oxide and Peroxynitrite by a Surface-Enhanced Raman Scattering Nanosensor with Dual Reactivity. ACS Sens. 2019;4(12):3234-3239. View Source
